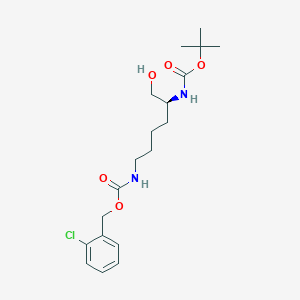

Boc-L-lys(2-CL-Z)-OL

概要

説明

作用機序

Target of Action

- Boc-Lys(2-Cl-Z)-OH interacts with lysine residues in proteins. Lysine residues are basic amino acids and play essential roles in peptide function. These lysine residues can be involved in protein-protein interactions, post-translational modifications (such as acetylation, methylation, or ubiquitination), and other cellular processes .

生化学分析

Biochemical Properties

Boc-L-lys(2-CL-Z)-OL plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. The compound’s lysine residue is basic and can be modified through acetylation, methylation, or ubiquitination, which are essential for bioregulation . The 2-chloro-Z group can be removed using hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), facilitating the cleavage of the peptide from the resin .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The lysine residue in this compound can be used to attach tags such as biotin or fluorescent dyes to peptides, which are then used in cellular studies . These modifications can affect cell function by altering signaling pathways and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The 2-chloro-Z group provides stability during peptide synthesis, preventing premature cleavage. The lysine residue can undergo various post-translational modifications, such as acetylation and methylation, which play a role in regulating enzyme activity and gene expression . The compound’s ability to be cleaved by specific reagents allows for precise control over peptide synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions (2-8°C) but may degrade if exposed to extreme conditions . Long-term studies have shown that this compound maintains its protective properties during peptide synthesis, ensuring the integrity of the synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates peptide synthesis without causing adverse effects. At high doses, there may be toxic effects due to the accumulation of the compound or its degradation products . It is essential to determine the appropriate dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The lysine residue can be modified by enzymes such as acetyltransferases and methyltransferases, affecting metabolic flux and metabolite levels . These modifications are crucial for the regulation of peptide function and stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-lys(2-CL-Z)-OL typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using tert-butoxycarbonyl (Boc) and the ε-amino group using 2-chlorobenzyloxycarbonyl (2-Cl-Z). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .

化学反応の分析

Types of Reactions: Boc-L-lys(2-CL-Z)-OL undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and 2-Cl-Z groups using reagents like trifluoroacetic acid (TFA) and hydrogen fluoride (HF)

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC and N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

Deprotection: TFA in dichloromethane (DCM) for Boc removal; HF or hydrogenolysis for 2-Cl-Z removal

Coupling: DCC or DIC in DMF or DCM.

Major Products Formed:

Deprotected Lysine: L-lysine after removal of protective groups.

Peptides: Various peptides formed by coupling this compound with other amino acids.

科学的研究の応用

Boc-L-lys(2-CL-Z)-OL is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in solid-phase peptide synthesis.

Biology: In the study of protein-protein interactions and enzyme-substrate relationships.

Medicine: For the synthesis of peptide-based drugs and therapeutic agents.

Industry: In the production of custom peptides for research and development.

類似化合物との比較

Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (Boc-L-lys(Z)-OH): Similar protective groups but without the chlorine atom, making it less stable.

Nα-tert-Butoxycarbonyl-Nε-(9-fluorenylmethyloxycarbonyl)-L-lysine (Boc-L-lys(Fmoc)-OH): Uses a different protective group (Fmoc) for the ε-amino group.

Uniqueness: Boc-L-lys(2-CL-Z)-OL is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides enhanced stability compared to other protective groups. This stability is particularly advantageous in solid-phase peptide synthesis, where harsh conditions are often required .

特性

IUPAC Name |

tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPSJIPXZNNWPD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

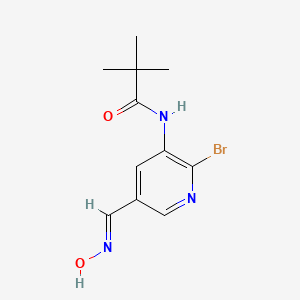

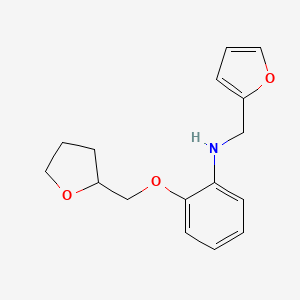

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)

![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)

![Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)